molecular formula C11H12N2O2 B1353849 ethyl 6-amino-1H-indole-2-carboxylate CAS No. 71056-60-5

ethyl 6-amino-1H-indole-2-carboxylate

Cat. No. B1353849
CAS RN: 71056-60-5
M. Wt: 204.22 g/mol
InChI Key: CFRRQTCJDBVMJF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . They show various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . The synthesis process often involves alkylation of indole nitrogen, transesterification, and ester hydrolysis .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

The chemical reactions of indole derivatives often involve the use of carboxylic acid activators . These compounds increase the conversion rate of carboxylic acid to carboxamide .


Physical And Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 6-amino-1H-indole-2-carboxylate may serve as an intermediate in the synthesis of complex indole derivatives. Indoles are a crucial scaffold in medicinal chemistry, with diverse applications ranging from drug development to material science. The modification of indoles, such as ethyl 6-amino-1H-indole-2-carboxylate, can lead to the creation of novel compounds with potential pharmacological activities. For example, the Pictet-Spengler reaction is a common method for synthesizing tetrahydro-β-carboline derivatives from tryptamine derivatives, which are structurally related to indole compounds (Rao, Maiti, & Chanda, 2017).

Bioactivity and Pharmacological Potential

Compounds based on the indole framework, like ethyl 6-amino-1H-indole-2-carboxylate, often exhibit significant bioactivity. For instance, tryptophan metabolites, including indole derivatives, have been shown to play roles in modulating the immune system and may influence conditions such as inflammatory bowel disease and colorectal cancer (Ala, 2021). This suggests that derivatives of ethyl 6-amino-1H-indole-2-carboxylate could have potential applications in treating such diseases through the modification of immune responses or cellular signaling pathways.

Chemical Modification and Drug Development

The functional groups present in ethyl 6-amino-1H-indole-2-carboxylate offer multiple sites for chemical modification, enabling the synthesis of a wide range of derivatives with varied biological activities. For example, the introduction of different substituents at the indole nucleus can lead to the discovery of new therapeutic agents with enhanced potency and selectivity. The synthesis of carbazoles from indoles through methods such as transition-metal catalyzed C-H functionalization and metal-free cyclization highlights the versatility of indole derivatives in organic synthesis and drug development (Aggarwal, Sushmita, & Verma, 2019).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 6-amino-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)10-5-7-3-4-8(12)6-9(7)13-10/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRRQTCJDBVMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-1H-indole-2-carboxylate

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